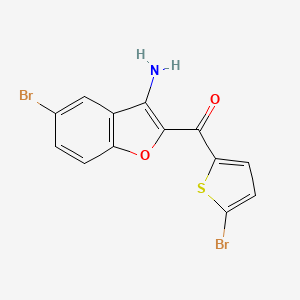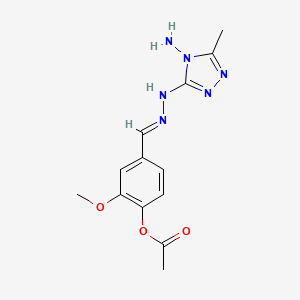
(3-Amino-5-bromo-1-benzofuran-2-yl)(5-bromothiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-bromo-1-benzofuran-2-il)(5-bromo-2-tienil)metanona es un compuesto orgánico complejo que presenta tanto motivos benzofurano como tiofeno. Estas estructuras son conocidas por sus papeles significativos en la química medicinal y la ciencia de los materiales debido a sus propiedades electrónicas únicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-Amino-5-bromo-1-benzofuran-2-il)(5-bromo-2-tienil)metanona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales, lo que la hace adecuada para sintetizar moléculas complejas como este compuesto.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de técnicas de cribado de alto rendimiento para identificar los mejores catalizadores y condiciones de reacción, así como la ampliación de las reacciones en reactores de flujo continuo para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Amino-5-bromo-1-benzofuran-2-il)(5-bromo-2-tienil)metanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Los átomos de halógeno como el bromo se pueden sustituir por otros grupos utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones para estas reacciones pueden variar, pero a menudo involucran temperaturas específicas, solventes y catalizadores para impulsar las reacciones hasta su finalización.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol o un alcano.
Aplicaciones Científicas De Investigación
Química
En química, (3-Amino-5-bromo-1-benzofuran-2-il)(5-bromo-2-tienil)metanona se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la creación de compuestos con propiedades electrónicas específicas, que pueden ser útiles en la ciencia de los materiales y la catálisis.
Biología y medicina
Los derivados de benzofurano, en particular, han demostrado poseer una actividad antimicrobiana significativa . Esto hace que el compuesto sea un candidato para desarrollar nuevos antibióticos o agentes antifúngicos.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánica (OLED) y fotovoltáicos orgánicos (OPV)
Mecanismo De Acción
El mecanismo de acción de (3-Amino-5-bromo-1-benzofuran-2-il)(5-bromo-2-tienil)metanona implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones antimicrobianas, puede inhibir la función de enzimas esenciales o alterar la integridad de las membranas celulares microbianas . Las vías y objetivos exactos pueden variar según la aplicación específica y el organismo al que se dirige.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de benzofurano y tiofeno, como:
Singularidad
Lo que diferencia a (3-Amino-5-bromo-1-benzofuran-2-il)(5-bromo-2-tienil)metanona es su combinación de motivos benzofurano y tiofeno, lo que puede conferir propiedades electrónicas y biológicas únicas. Esta doble funcionalidad puede hacerlo más versátil en diversas aplicaciones en comparación con compuestos con solo uno de estos motivos.
Propiedades
Fórmula molecular |
C13H7Br2NO2S |
|---|---|
Peso molecular |
401.07 g/mol |
Nombre IUPAC |
(3-amino-5-bromo-1-benzofuran-2-yl)-(5-bromothiophen-2-yl)methanone |
InChI |
InChI=1S/C13H7Br2NO2S/c14-6-1-2-8-7(5-6)11(16)13(18-8)12(17)9-3-4-10(15)19-9/h1-5H,16H2 |
Clave InChI |
GHRSVCFKJPSYPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)C3=CC=C(S3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11545186.png)
![N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B11545197.png)

![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11545205.png)
![(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine](/img/structure/B11545207.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B11545213.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11545221.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545224.png)
![2-(2,4-dibromophenyl)-4-[(E)-(heptylimino)methyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11545237.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11545254.png)
![4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
![3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11545259.png)
